1-(3-Methoxyphenyl)cyclopentanaminehydrochloride

Description

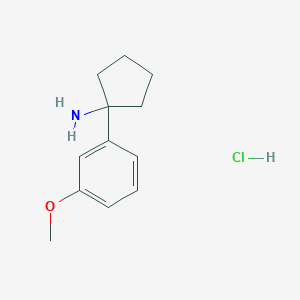

1-(3-Methoxyphenyl)cyclopentanamine hydrochloride is a synthetic amine derivative featuring a cyclopentane ring fused to an amine group and a 3-methoxyphenyl substituent. This article compares it with structurally related compounds to infer key characteristics.

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12;/h4-6,9H,2-3,7-8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMCJIOZXHCNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclopentanaminehydrochloride typically involves the reaction of 3-methoxyphenylacetonitrile with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)cyclopentanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-Hydroxyphenyl)cyclopentanaminehydrochloride.

Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.

Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: 1-(3-Hydroxyphenyl)cyclopentanaminehydrochloride.

Reduction: Cyclopentanol derivatives.

Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclopentanaminehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopentanaminehydrochloride involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights structural analogs and their properties:

Key Observations :

- Backbone Flexibility: Cyclopentanamine’s five-membered ring offers moderate conformational rigidity compared to Tramadol’s cyclohexanol backbone, which is associated with opioid receptor affinity .

- Molecular Weight : The target compound likely has a molecular weight near 225–250 g/mol, similar to its analogs, suggesting favorable pharmacokinetic profiles for central nervous system (CNS) penetration.

Tramadol-Related Compounds

Tramadol hydrochloride, a known analgesic, contains a 3-methoxyphenyl group but differs in its cyclohexanol backbone and dimethylaminomethyl side chain . Impurities such as 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride () exhibit reduced opioid activity due to structural deviations, underscoring the importance of the cyclohexanol ring and amine positioning in pharmacology.

Cyclopentanamine Derivatives

- 1-(Pyridin-3-yl)cyclopentanamine Hydrochloride : Replacement of phenyl with pyridinyl introduces hydrogen-bonding capability, which could influence solubility and target selectivity .

Data Table: Comparative Pharmacological Activities

Biological Activity

1-(3-Methoxyphenyl)cyclopentanaminehydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is , and it features a cyclopentane ring substituted with a 3-methoxyphenyl group. The synthesis typically involves the following steps:

- Starting Materials : The synthesis begins with 3-methoxybenzaldehyde and cyclopentylamine.

- Formation of Intermediate : A reductive amination reaction is conducted, often using sodium cyanoborohydride as a reducing agent.

- Formation of Hydrochloride Salt : The resulting base is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

1-(3-Methoxyphenyl)cyclopentanaminehydrochloride exhibits several biological activities, primarily related to its interaction with neurotransmitter systems.

The compound is believed to act primarily as a monoamine reuptake inhibitor , affecting neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its potential antidepressant and anxiolytic effects.

Pharmacological Properties

- Antidepressant Activity : Studies have indicated that compounds with similar structures can exhibit significant antidepressant effects in animal models.

- Anxiolytic Effects : Preliminary data suggest potential anxiolytic properties, possibly through modulation of GABAergic activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the expected effects of 1-(3-Methoxyphenyl)cyclopentanaminehydrochloride:

- Study on Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry explored various analogs of cyclopentanamines and found that certain derivatives exhibited significant reductions in depressive-like behaviors in rodent models, indicating potential efficacy for 1-(3-Methoxyphenyl)cyclopentanaminehydrochloride as well .

- Neurotransmitter Interaction Studies : Research published in Neuropharmacology demonstrated that similar compounds could enhance serotonin levels by inhibiting its reuptake, which may also apply to the hydrochloride salt form .

Data Table: Comparison of Biological Activities

| Compound | Antidepressant Activity | Anxiolytic Effects | Mechanism of Action |

|---|---|---|---|

| 1-(3-Methoxyphenyl)cyclopentanaminehydrochloride | Potentially significant | Possible | Monoamine reuptake inhibition |

| Related Cyclopentanamines | Confirmed | Confirmed | Monoamine reuptake inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.